An In-depth Technical Guide to 4,6-Dichloronicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,6-Dichloronicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dichloronicotinic acid (CAS No: 73027-79-9), a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its significant role as a precursor to the synthetic auxin herbicide, Picloram. A key focus is the elucidation of the auxin signaling pathway, which is targeted by Picloram, visualized through a detailed diagram. This guide is intended to be a valuable resource for professionals in chemical research and development.
Core Properties of 4,6-Dichloronicotinic Acid
4,6-Dichloronicotinic acid is a chlorinated pyridine (B92270) derivative with the chemical formula C₆H₃Cl₂NO₂.[1][2] Its structure, featuring two chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 4,6-Dichloronicotinic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 73027-79-9 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 192.00 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 152 °C (decomposes) | [3] |
| Boiling Point | 337.0 ± 37.0 °C (Predicted) | |
| Solubility | Slightly soluble in water. | [3] |
| Purity | ≥97% (HPLC) | [4] |
Experimental Protocols
Synthesis of 4,6-Dichloronicotinic Acid
A general method for the synthesis of 4,6-Dichloronicotinic acid involves the hydrolysis of its corresponding ethyl ester.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a 4:1:1 (v/v/v) solution of THF, MeOH, and water.
-
Dissolve ethyl 4,6-dichloronicotinate in the prepared solvent mixture.
-
To the stirred solution, add a 6.25 M solution of sodium hydroxide.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Acidify the reaction mixture to a pH of 2 using concentrated hydrochloric acid.
-
Dilute the mixture with a 1:1 solution of ethyl acetate and diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting solid by concentrating twice from toluene to yield 4,6-dichloronicotinic acid as a white solid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at a wavelength of 230 nm is suitable for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The chemical shifts will be characteristic of the dichlorinated pyridine ring and the carboxylic acid group.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of 4,6-Dichloronicotinic acid.
Application in the Synthesis of Picloram
4,6-Dichloronicotinic acid is a key starting material in the synthesis of the potent herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid).[5] The synthesis involves the amination and further chlorination of the pyridine ring.
Picloram's Mechanism of Action: The Auxin Signaling Pathway
Picloram functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] It exerts its herbicidal effects by binding to and activating the auxin signaling pathway, leading to uncontrolled and disorganized plant growth, and ultimately, cell death.[7][8]
The core of the auxin signaling pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors. Picloram exhibits a selective and high affinity for the AFB5 co-receptor.[9] The binding of Picloram to the TIR1/AFB-Aux/IAA co-receptor complex stabilizes this complex. This stabilization targets the Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of auxin-responsive genes, leading to the observed physiological effects.[6]
Caption: Picloram-mediated disruption of the auxin signaling pathway.
Experimental Workflow for Bioactivity Assessment
The biological activity of compounds derived from 4,6-Dichloronicotinic acid, such as Picloram, can be assessed through a series of bioassays.
Caption: Experimental workflow for assessing the bioactivity of Picloram.[8]
A typical workflow begins with seed germination and root elongation assays to determine the dose-dependent inhibitory effects on plant growth.[8] Callus induction assays can further investigate the hormonal effects.[6] To delve into the molecular mechanism, quantitative real-time PCR (qRT-PCR) can be employed to measure changes in the expression of auxin-responsive genes, while Western blotting can be used to analyze the degradation of Aux/IAA repressor proteins.[8]
Conclusion
4,6-Dichloronicotinic acid is a compound of significant interest due to its role as a versatile intermediate in the chemical industry. Its utility in the synthesis of the herbicide Picloram highlights its importance in agrochemical research. A thorough understanding of its properties, synthesis, and the biological pathways of its derivatives is crucial for the development of new and effective bioactive molecules. This guide provides a foundational resource for researchers and professionals working in this field.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,6-Dichloronicotinic acid, 97% 73027-79-9 manufacturers in India | 4,6-Dichloronicotinic acid, 97% - India with worldwide shipping [ottokemi.com]
- 4. 4,6-Dichloronicotinic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. invasive.org [invasive.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
